Product packaging for Ethyl 2-amino-2-cyanoacetate(Cat. No.:CAS No. 32683-02-6; 901776-89-4)

Ethyl 2-amino-2-cyanoacetate

Cat. No.: B2478264
CAS No.: 32683-02-6; 901776-89-4
M. Wt: 128.131
InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6) is a high-purity chemical building block valued in organic synthesis and pharmaceutical research. This compound serves as a key precursor for constructing nitrogen-containing heterocycles, a core structure in many active molecules . Its applications include the preparation of imidazoles such as 5-aminoimidazole-4-carboxamide (AICA), and it is widely used as a synthetic intermediate for more complex molecules . The presence of both amino and cyano functional groups on the same carbon atom makes it a versatile reagent for multi-component cascade reactions and nucleophilic substitutions . Researchers utilize this compound in the development of potential chemotherapeutic agents and in biological studies to probe enzyme mechanisms and protein-ligand interactions . One common synthesis involves the reduction of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate using sodium dithionite . As a reactive synthetic intermediate, it must be handled with care. This product is intended for research purposes and is For Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B2478264 Ethyl 2-amino-2-cyanoacetate CAS No. 32683-02-6; 901776-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRVMQGWVVHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Amino 2 Cyanoacetate and Its Derivatives

Established Synthetic Pathways to the Core Structure

The synthesis of ethyl 2-amino-2-cyanoacetate can be achieved through several established chemical routes. These pathways often begin with the readily available starting material, ethyl cyanoacetate (B8463686).

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The process involves the conversion of a ketone or aldehyde to an amine through an intermediate imine. wikipedia.orgyoutube.com In a direct, one-pot reaction, the carbonyl compound, an amine, and a reducing agent are combined. wikipedia.org

For the synthesis of this compound, a hypothetical but chemically sound approach would involve the reductive amination of its corresponding keto-ester precursor, ethyl 2-oxo-2-cyanoacetate. The reaction proceeds in two main stages: the initial formation of an imine or enamine intermediate, followed by its reduction.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is capable of selectively reducing the iminium ion in the presence of the ketone starting material. youtube.commasterorganicchemistry.com The reaction is typically performed in a weakly acidic medium (pH ~5) to facilitate the formation of the imine intermediate without compromising the reducing agent. youtube.com

A widely documented and effective pathway to synthesize this compound starts from ethyl cyanoacetate and proceeds through a nitrosation reaction followed by a reduction step. rsc.orgpatsnap.com

The first step is the nitrosation of ethyl cyanoacetate. This is typically achieved by reacting ethyl cyanoacetate with sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as acetic acid. prepchem.comgoogle.com This reaction yields ethyl 2-cyano-2-(hydroxyimino)acetate, an oxime intermediate. prepchem.com The ester disappears during the reaction, and the sodium derivative of the oxime often precipitates as yellow crystals. prepchem.com

The second step is the reduction of the intermediate oxime to the desired amine. Catalytic hydrogenation is a common method for this transformation. For instance, the oxime can be hydrogenated using a 5% Platinum on Carbon (Pt/C) catalyst under hydrogen pressure to yield the aminocyanoacetic acid ester. google.com Another approach involves using a spray-type fine bubble (FB) generator for the reduction, which has been explored as part of a green synthesis pathway. rsc.org

The following table summarizes findings from various studies on this two-step synthesis.

StepStarting MaterialReagentsConditionsProductYieldReference
Nitrosation Ethyl cyanoacetateSodium nitrite, Acetic acid, WaterStirred, product crystallizes overnightEthyl 2-hydroxyimino-2-cyanoacetate87% prepchem.com
Nitrosation Ethyl cyanoacetateSodium nitrite, Glacial acetic acid, Ice waterDropwise addition at <10°C, stirred for 4 hours at 20°CEthyl 2-hydroxyimino-2-cyanoacetate74.9% (after tosyl salt formation of amine) google.com
Reduction Ethyl 2-cyano-2-(hydroxyimino)acetateH₂, 5% Pt/C catalystRoom temperature, 10 bar H₂ pressureThis compound tosyl salt74.9% (overall from ethyl cyanoacetate) google.com
Reduction & Amidation Ethyl 2-cyano-2-(hydroxyimino)acetateH₂ (via spray FB generator), then NH₃Not specified2-amino-2-cyanoacetamide (B1359851)78% (for both steps) rsc.org

This table presents data compiled from different research reports. Conditions and yields may vary based on specific experimental setups.

The ester functional group in ethyl cyanoacetate is susceptible to nucleophilic attack, allowing for acylation and amidation reactions to produce various derivatives, most notably cyanoacetamide. wikipedia.org Cyanoacetamides are versatile synthons for building a wide range of heterocyclic compounds. tubitak.gov.trresearchgate.net

The most straightforward synthesis of the parent cyanoacetamide involves the reaction of ethyl cyanoacetate with concentrated aqueous ammonia (B1221849). orgsyn.org The reaction is typically exothermic and, after cooling, the cyanoacetamide product crystallizes and can be isolated in high yield. orgsyn.org

More complex N-substituted cyanoacetamide derivatives can be prepared by reacting ethyl cyanoacetate with primary or secondary amines. researchgate.net These reactions can be facilitated by various conditions:

Catalyst-Free: Heating an amine with an excess of ethyl cyanoacetate at high temperatures (e.g., 150°C) can yield the desired N-substituted cyanoacetamide. researchgate.netekb.eg

Base-Catalyzed: Strong bases like butyl lithium can be used to generate lithium amides from amines, which then react rapidly at low temperatures with ethyl cyanoacetate. researchgate.netresearchgate.net DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) is another effective catalyst for the direct amidation of cyanoacetates under mild conditions. researchgate.net

The table below provides examples of amidation reactions of ethyl cyanoacetate.

AmineConditions/CatalystProductYieldReference
Aqueous AmmoniaShaken, then cooled in ice-salt mixture for 1 hourCyanoacetamide86–88% orgsyn.org
BenzylamineButyl lithium, THFN-benzylcyanoacetamide91% researchgate.net
5-Methylthiazol-2-amineHeated at 150°C2-Cyano-N-(5-methylthiazol-2-yl)acetamide88% ekb.eg
5-Methylthiazol-2-amineReflux in 1,4-dioxane (B91453) for 3 hours2-Cyano-N-(5-methylthiazol-2-yl)acetamide75% ekb.eg
p-Anisidine (B42471)Microwave irradiation, Trichlorobenzene2-Cyano-N-(4-methoxyphenyl)acetamide90% researchgate.net

This table showcases various methods for synthesizing cyanoacetamide and its derivatives from ethyl cyanoacetate.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejbps.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound and its precursors.

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can lead to lower operational costs. One of the key reactions involving the starting material, ethyl cyanoacetate, is the Knoevenagel condensation. Research has demonstrated that this reaction can be successfully carried out under solvent-free conditions, often enhanced by microwave irradiation, by reacting ethyl cyanoacetate with various aldehydes in the presence of a solid catalyst like CaO. veeprho.com This approach highlights the potential for developing cleaner synthetic routes for derivatives originating from ethyl cyanoacetate.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve product purity compared to conventional heating methods. ejbps.comnih.gov The heating mechanism involves direct interaction with polar molecules (dipolar polarization) and ionic species (conduction), leading to rapid and uniform temperature increases. ejbps.com

MAOS has been effectively applied in the synthesis of cyanoacetamide derivatives. For example, the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation yielded the product in 90% yield, a significant improvement over many conventional heating methods. researchgate.net This efficiency makes MAOS a valuable tool for accelerating the synthesis of heterocyclic compounds derived from ethyl cyanoacetate and its derivatives. nih.govat.ua

Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a significant tool in organic synthesis, promoting reactions with increased yields, shorter reaction times, and milder conditions, aligning with the principles of green chemistry. nanobioletters.com This technology, known as sonochemistry, has been effectively applied to the synthesis of various derivatives from ethyl cyanoacetate and related compounds. nih.govresearchgate.net The use of ultrasound provides an alternative to conventional heating methods, often leading to improved outcomes, particularly in multicomponent reactions. nanobioletters.comnih.gov

One notable application is the Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes. When catalyzed by KF-Al2O3 in ethanol (B145695) under ultrasound irradiation, this reaction produces ethyl α-cyanocinnamates in high yields of 97–99%. nih.gov Similarly, the synthesis of 2-amino-4H-pyran and 2-amino-4H-chromene derivatives, which involves ethyl cyanoacetate as a key reactant, benefits significantly from sonication. nanobioletters.comresearchgate.net For instance, a one-pot, three-component reaction to synthesize 2-amino-4-aryl-4H-chromene derivatives using morpholine (B109124) as a catalyst in water is greatly accelerated by ultrasound. researchgate.net

A comparative study on the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives demonstrated the clear advantages of sonication. The ultrasound-assisted method in an aqueous medium at ambient temperature was completed in just two minutes, offering superior yields compared to traditional stirring methods. nanobioletters.com This highlights the efficiency of ultrasound in promoting these reactions, reducing energy consumption and reaction time. nanobioletters.com Furthermore, catalyst-free procedures have been developed. The synthesis of 2-amino-4,6-diphenylnicotinonitriles from malononitrile (B47326), aromatic aldehydes, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) proceeds efficiently in water under ultrasound irradiation without any catalyst. nih.gov This approach is noted for its experimental simplicity, good functional group tolerance, and excellent yields. nih.gov

Product/DerivativeReactantsConditionsYieldReference
Ethyl α-cyanocinnamatesEthyl cyanoacetate, Aromatic aldehydesKF-Al2O3, Ethanol, Ultrasound97-99% nih.gov
Ethyl 6-amino-5-cyano-2-methyl 4-phenyl- 4H-pyran-3 carboxylate derivativesEthyl acetoacetate, Malononitrile, Substituted benzaldehydeMorpholine, Water, Ultrasound, 2 minExcellent nanobioletters.com
2-Amino-4-aryl-4H-chromene derivativesSalicylaldehyde, Malononitrile/Ethyl cyanoacetate, α-Methylene ketoneMorpholine, Water, Ultrasound98% researchgate.net
2-Amino-4,6-diphenylnicotinonitrilesMalononitrile, Aromatic aldehydes, Acetophenone derivatives, Ammonium acetateWater, Ultrasound, Catalyst-freeExcellent nih.gov

Cascade and One-Pot Reaction Strategies

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, without isolating intermediates. wikipedia.org These, along with other one-pot procedures, represent a highly efficient strategy in organic synthesis, enhancing molecular complexity while minimizing waste and operational steps. wikipedia.orgclockss.org Ethyl cyanoacetate is a versatile building block frequently employed in such strategies for the synthesis of complex heterocyclic systems. wikipedia.orgresearchgate.net

Multicomponent reactions (MCRs) are a prominent class of one-pot procedures where three or more reactants combine in a single operation to form a product that incorporates most of the starting materials. nanobioletters.comresearchgate.net The synthesis of various pyridine (B92270) and pyran derivatives often utilizes ethyl cyanoacetate in MCRs. For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized via a one-pot, four-component cyclocondensation reaction under ultrasound irradiation. nih.gov Similarly, ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives are readily prepared through a one-pot MCR of ethyl acetoacetate, malononitrile, and substituted benzaldehydes. nanobioletters.com These MCRs are valued for their ability to rapidly generate molecular diversity and complexity from simple, readily available starting materials. nanobioletters.comresearchgate.net

Reaction TypeProduct ClassKey ReactantsNotable FeaturesReference
Four-Component One-Pot2-Amino-3-cyanopyridine derivativesCarbaldehyde, Malononitrile, Ammonium acetate, Methyl ketonesUltrasound-assisted, Environmentally friendly nih.gov
Three-Component One-Pot4H-Pyran derivativesEthyl/methyl acetoacetate, Malononitrile, Substituted benzaldehydeAqueous media, Ultrasound-assisted, Rapid nanobioletters.com
Cascade (Condensation-Cyclization)5,6-Dihydro-2-thiouracil derivativesDihalobenzaldehydes, Ethyl cyanoacetate, Thiourea (B124793)Forms cis/trans mixture, resistant to oxidation researchgate.net
Cascade (Reduction-Coupling)AICA Ester IntermediateThis compound, FormamidineOne-pot strategy to avoid intermediate isolation rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comrsc.org It provides a theoretical measure of how little waste a reaction generates. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are considered more efficient and sustainable. numberanalytics.com

The synthesis and subsequent reactions of this compound can be evaluated through the lens of atom economy. Multicomponent reactions (MCRs), which are frequently used to synthesize derivatives from ethyl cyanoacetate, are inherently atom-economical. researchgate.net In these reactions, three or more components combine to form a complex product, with most atoms from the starting materials being integrated into the final structure, thus minimizing byproducts. researchgate.net For example, the one-pot synthesis of 4H-pyran or 4H-chromene derivatives from an aldehyde, a malononitrile or ethyl cyanoacetate, and a third component, showcases high atom economy as it involves the formation of multiple bonds in a single, convergent operation. nanobioletters.com

In contrast, classical multi-step syntheses often involve steps with poor atom economy, such as substitution or elimination reactions that generate stoichiometric byproducts. rsc.org Strategies that utilize cascade reactions or one-pot procedures not only improve reaction efficiency by reducing separation and purification steps but also tend to enhance atom economy. wikipedia.orgclockss.org Catalytic reactions are also crucial for improving efficiency. numberanalytics.com The use of catalysts allows reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and the formation of unwanted side products. numberanalytics.com While reaction yield measures the practical efficiency of a single experiment, atom economy provides a broader, theoretical assessment of the synthetic route's intrinsic efficiency and environmental footprint. rsc.orgresearchgate.net Combining high yield with high atom economy is a key goal in modern synthetic chemistry. researchgate.net

Asymmetric Synthesis Strategies for Chiral Derivatives

Enantioselective Transformations utilizing this compound

This compound and its direct precursors serve as valuable synthons in asymmetric synthesis for producing enantiomerically enriched compounds. One key strategy involves the reduction of a prochiral precursor, ethyl cyano(hydroxyimino)acetate, to generate this compound. rsc.org This transformation creates a chiral center, and subsequent reactions can build upon this stereogenic core. For example, the resulting amino ester can undergo coupling reactions to produce more complex chiral molecules. rsc.org

A significant area of application is in the synthesis of unnatural α-amino acids, which are of considerable interest due to their conformational rigidity and biological properties. unirioja.es Chiral derivatives of ethyl cyanoacetate, such as (E)-2-cyanocinnamates, have been employed as dienophiles in asymmetric Diels-Alder reactions. unirioja.es By using chiral auxiliaries like (S)-ethyl lactate (B86563) or (R)-pantolactone, high diastereoselectivity can be achieved, allowing for the synthesis of specific stereoisomers of cycloadducts. unirioja.es These cycloadducts can then be further transformed through hydrolysis and hydrogenation into enantiomerically pure cyclic α-amino acids. unirioja.es

Furthermore, this compound can be a precursor to other chiral building blocks. For instance, it can be converted into 2-amino-2-cyanoacetamide, which is an intermediate in the synthesis of biologically active compounds. rsc.orgchemicalbook.com The enantioselective synthesis of complex heterocyclic structures like 2-amino-3-cyano-4H-chromenes can also be achieved through organocatalytic methods where malononitrile, a related C-H acidic compound, reacts with various substrates. mdpi.com These transformations highlight the versatility of the cyanoacetate framework in establishing stereocenters for the synthesis of valuable chiral molecules.

Chiral Catalyst Applications in Derivative Formation

The formation of chiral derivatives from this compound and related substrates heavily relies on the application of chiral catalysts. These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other, a process known as asymmetric catalysis. mdpi.comnih.gov A variety of organocatalysts and metal-based catalysts have been successfully employed.

In the asymmetric synthesis of 2-amino-3-cyano-4H-chromenes, chiral thioureas and squaramides have proven to be highly effective organocatalysts. mdpi.com These catalysts typically operate through a bifunctional activation mechanism, using hydrogen bonding to simultaneously activate both the nucleophile (e.g., malononitrile) and the electrophile. mdpi.com Cinchona alkaloid derivatives are another class of organocatalysts used for these transformations. mdpi.com For example, in the enantioselective addition of naphthol compounds to α,α-dicyanoolefins, a bifunctional thiourea catalyst can afford the desired chromene derivatives with high yields and enantioselectivities (up to 90% ee). mdpi.com

Metal-based chiral catalysts are also prominent. In asymmetric Diels-Alder reactions of chiral (E)-2-cyanocinnamates (derived from ethyl cyanoacetate), Lewis acids like titanium tetrachloride (TiCl4) are used in conjunction with chiral auxiliaries to achieve high diastereoselectivity. unirioja.es In other systems, such as the asymmetric α-halogenation of related β-amino acid precursors, chiral phase-transfer catalysts like Maruoka's spirocyclic ammonium salts are used to obtain products with high levels of enantioselectivity. nih.gov The selection of the catalyst is critical and is tailored to the specific substrates and reaction type to achieve optimal stereocontrol.

Reaction TypeCatalyst TypeExample CatalystProduct ClassEnantiomeric Excess (ee)Reference
Addition/Intramolecular CyclizationBifunctional ThioureaThiourea derivative 82-Amino-3-cyano-4H-chromenesUp to 90% mdpi.com
Michael AdditionBifunctional ThioureaThiourea-based catalyst 234-Nitromethyl-4H-chromenesUp to 76% mdpi.com
Diels-Alder ReactionLewis Acid with Chiral AuxiliaryTiCl4 with (R)-pantolactoneCyclohexene derivativesHigh diastereoselectivity unirioja.es
Asymmetric α-HalogenationPhase-Transfer CatalystMaruoka's spirocyclic ammonium saltα-Halogenated β2,2-amino acid derivativesHigh nih.gov

Control of Stereochemistry in Multicomponent Reactions

Controlling stereochemistry in multicomponent reactions (MCRs) presents a significant challenge and a powerful opportunity for the efficient synthesis of complex, stereochemically rich molecules. When ethyl cyanoacetate or its analogs like malononitrile are used in MCRs, the goal is often to generate multiple stereocenters in a single, highly controlled step. Organocatalysis has become a primary tool for achieving this objective. mdpi.com

The enantioselective synthesis of 2-amino-3-cyano-4H-chromenes and their derivatives via MCRs is a well-studied example. mdpi.com In these reactions, a chiral catalyst, such as a thiourea or squaramide, orchestrates the assembly of the components. The catalyst typically acts in a bifunctional manner, using hydrogen bonds to organize the substrates (e.g., an o-vinylphenol and malononitrile) in a specific orientation within the transition state. mdpi.com This controlled orientation dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. The proposed mechanism often involves an enantioselective Michael addition followed by an intramolecular cyclization and tautomerization, all occurring in a seamless cascade. mdpi.com

The success of stereocontrol depends on the precise interplay between the substrates, the catalyst, and the reaction conditions. The structure of the catalyst is paramount; small changes to the catalyst's chiral scaffold or its functional groups can have a profound impact on both the yield and the enantioselectivity of the reaction. mdpi.com For instance, the multicomponent reaction between salicylaldehydes, malononitrile, and a C-H acid can be catalyzed by chiral amines or bifunctional catalysts to produce highly functionalized and enantioenriched chromenes. The catalyst guides the formation of the key C-C bond, thereby setting the absolute configuration of the newly formed stereocenter. mdpi.com This approach provides rapid access to libraries of chiral heterocyclic compounds from simple starting materials.

Mechanistic Investigations and Reactivity Profiles of Ethyl 2 Amino 2 Cyanoacetate

Fundamental Reaction Mechanisms Involving the Nitrile and Ester Moieties

The reactivity of ethyl 2-amino-2-cyanoacetate is largely dictated by the electrophilic nature of the carbon atoms in the nitrile (C≡N) and ester (C=O) groups. Both groups are susceptible to attack by nucleophiles, leading to a range of addition and substitution products.

The core reactivity of the nitrile and ester functions involves addition of nucleophiles. The nitrile group, being strongly polarized, presents an electrophilic carbon atom that readily reacts with nucleophiles. openstax.org This reaction initially forms an sp²-hybridized imine anion. openstax.org Depending on the reaction conditions and the nucleophile used, this intermediate can undergo further reactions. For instance, hydrolysis of nitriles, which can be catalyzed by acid or base, proceeds through nucleophilic attack by water or a hydroxide (B78521) ion, ultimately yielding a carboxylic acid after passing through an amide intermediate. openstax.orgchemistrysteps.comlibretexts.org Similarly, reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion, leading to the formation of primary amines upon workup. openstax.orgchemistrysteps.comlibretexts.org

The ester group also undergoes nucleophilic attack, typically through a nucleophilic acyl substitution mechanism. For example, treatment of this compound with ammonia (B1221849) can convert the ethyl ester into an amide, forming 2-amino-2-cyanoacetamide (B1359851). chemicalbook.com This transformation is a key step in the synthesis of various heterocyclic compounds and other complex molecules. chemicalbook.com

A study demonstrated that this compound can be synthesized from the reduction of its corresponding oxime, ethyl cyano(hydroxyimino)acetate, and then be used in subsequent reactions. rsc.org In one sequence, the synthesized this compound was reacted with formamidine. rsc.org

Table 1: Examples of Nucleophilic Addition Reactions

Reaction Type Reagent Product Reference
Amidation Ammonia (NH₃) 2-Amino-2-cyanoacetamide chemicalbook.com
Reduction (of related nitriles) Lithium Aluminum Hydride (LiAlH₄) Primary Amine openstax.orgchemistrysteps.comlibretexts.org

The functional groups within this compound can be activated by electrophiles to facilitate subsequent transformations. The nitrogen atom of the nitrile group can be protonated or alkylated to increase the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. chemistrysteps.comnih.gov This principle is fundamental to reactions like the Ritter reaction, where a nitrile reacts with a carbocation. chemistrysteps.com

While the amino group is nucleophilic, it can be transformed into a good leaving group or a directing group through reactions with electrophiles. More significantly, the broader structural motif of ethyl cyanoacetate (B8463686) is central to the formation of highly effective activating agents for other reactions. For example, the related compound ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is activated by reaction with sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) or acyl chlorides. organic-chemistry.orgresearchgate.net This produces activated oximinoacetates, such as o-NosylOXY and 4-NBsOXY, which are powerful reagents for peptide coupling and other transformations. organic-chemistry.orgresearchgate.net These reagents activate carboxylic acids, making them highly susceptible to nucleophilic attack, and are instrumental in processes like the Lossen rearrangement. organic-chemistry.orgacs.org

Condensation reactions are a hallmark of compounds containing active methylene (B1212753) groups. wikipedia.org Ethyl cyanoacetate, a closely related precursor, is frequently used in Knoevenagel condensations due to the acidity of its α-hydrogens, which are flanked by two electron-withdrawing groups. wikipedia.org

For this compound, the presence of the amino group at the α-position alters this reactivity. Instead of a methylene group, it possesses a methine proton. While less acidic, this proton can potentially be removed under strong basic conditions to generate a carbanion for condensation reactions. However, the amino group itself can participate in condensation reactions with carbonyl compounds to form imines or enamines, which can then undergo further intramolecular or intermolecular reactions. The literature more commonly describes condensation reactions where ethyl cyanoacetate is the starting material, which is then used to build more complex systems, including various heterocyclic structures through reactions with carbonyls. researchgate.netresearchgate.net

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org Carbon nucleophiles derived from compounds with active methylene groups, such as malonates and cyanoacetates, are classic Michael donors. wikipedia.orgchempedia.info The carbanion, generated by deprotonation with a base, adds to the β-carbon of the unsaturated system. wikipedia.org

Research has shown that α-substituted cyanoacetates can effectively participate as Michael donors in these reactions. For instance, a highly enantioselective Michael addition of α-aryl or alkyl cyanoacetates to vinyl ketones has been achieved using bifunctional organocatalysts. nih.gov This demonstrates that the presence of a substituent at the α-position does not preclude the compound from acting as a Michael donor. The resulting products are multifunctional compounds containing an all-carbon quaternary stereocenter, which can be converted into valuable β(2,2)-amino acid esters. nih.gov Therefore, it is mechanistically feasible for this compound, particularly with a protected amino group, to act as a Michael donor under appropriate basic conditions.

Table 2: Michael Addition of α-Substituted Cyanoacetates

Michael Donor Michael Acceptor Catalyst Outcome Reference

Rearrangement Reactions and Their Synthetic Applications

The structural core of ethyl cyanoacetate is integral to reagents that facilitate important rearrangement reactions, highlighting the synthetic versatility derived from this simple scaffold.

The Lossen rearrangement is a classic transformation of hydroxamic acids or their derivatives into isocyanates, which can then be trapped by various nucleophiles to form ureas, carbamates, or amides. A significant advancement in this area involves the use of activating agents derived from ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). organic-chemistry.orgacs.org

Specifically, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), synthesized from Oxyma and 4-nitrobenzenesulfonyl chloride, has been shown to be a highly effective mediator for the Lossen rearrangement. organic-chemistry.orgacs.org The process begins with the activation of a carboxylic acid by 4-NBsOXY, which then reacts with hydroxylamine (B1172632) to form a hydroxamic acid in situ. organic-chemistry.org This hydroxamic acid is then subjected to the Lossen rearrangement, promoted by the same reagent in the presence of an amine, to yield a urea (B33335). organic-chemistry.orgacs.org

A key advantage of this method is that it proceeds under mild conditions and is racemization-free, making it suitable for peptide synthesis and the preparation of chiral molecules. organic-chemistry.org The byproducts of the reaction, Oxyma and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled, rendering the process more cost-effective and environmentally friendly. acs.org This methodology has been successfully applied to a one-pot synthesis of ureas directly from carboxylic acids with high efficiency. organic-chemistry.org

Table 3: Synthesis of Ureas via 4-NBsOXY-Mediated Lossen Rearrangement

Starting Material Reagents Key Intermediate Final Product Key Features Reference

Curtius Degradation Routes to Amino Acids

The Curtius rearrangement is a well-established thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be converted to a primary amine. wikipedia.org This reaction provides a valuable route for the synthesis of amino acids from α-cyanoesters, a process sometimes referred to as the Darapsky degradation. wikipedia.orgnih.gov

The synthesis begins with a monosubstituted cyanoacetic ester, which is prepared by the condensation of an alkyl or aryl halide with ethyl cyanoacetate. cdnsciencepub.com This substituted ester is then converted to an acylhydrazine by treatment with hydrazine. nih.gov Subsequent reaction with nitrous acid yields the corresponding acyl azide. nih.gov

The pivotal step is the Curtius rearrangement of the acyl azide. wikipedia.org Thermal decomposition of the acyl azide in the presence of an alcohol, such as ethanol (B145695), results in the formation of a carbamate (B1207046) (urethane) derivative as the isocyanate intermediate is trapped by the alcohol. nih.gov This rearrangement is understood to be a concerted process, avoiding the formation of a discrete nitrene intermediate, and proceeds with full retention of the migrating group's configuration. wikipedia.org The final step involves the hydrolysis of both the carbamate and the nitrile functional groups under acidic conditions to yield the target α-amino acid. nih.govcdnsciencepub.com Research has shown that using a carbobenzyloxy protecting group leads to more facile hydrolysis compared to a carbethoxy group. cdnsciencepub.com

A summary of the reaction pathway is presented below:

StepReactant(s)Reagent(s)Intermediate/Product
1Substituted Ethyl CyanoacetateHydrazineAcylhydrazine
2AcylhydrazineNitrous Acid (HNO₂)Acyl Azide
3Acyl AzideHeat, EthanolCarbamate
4CarbamateAcid (e.g., HCl)α-Amino Acid

Multicomponent Reaction Mechanisms and Intermediates

Gewald Reaction Pathways and Related Cyclizations

The Gewald reaction is a significant multicomponent reaction (MCR) that produces polysubstituted 2-aminothiophenes. wikipedia.org The classical reaction involves the condensation of a ketone or aldehyde, an α-cyanoester such as ethyl cyanoacetate, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

The reaction mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene group of the ethyl cyanoacetate, catalyzed by a base. wikipedia.orgthieme-connect.com This step forms a stable α,β-unsaturated nitrile intermediate (a cyano-ene). wikipedia.orgresearchgate.net

The subsequent steps involve the addition of sulfur. While the precise mechanism of sulfur addition is not fully elucidated, it is proposed to proceed through an intermediate where sulfur adds to the β-carbon of the cyano-ene. wikipedia.org This is followed by an intramolecular cyclization, where the sulfur attacks the nitrile group, and subsequent tautomerization to yield the final, aromatic 2-aminothiophene product. wikipedia.orgresearchgate.net

The general mechanism is outlined as follows:

Knoevenagel Condensation: Ketone/Aldehyde + Ethyl Cyanoacetate → α,β-Unsaturated Nitrile

Sulfur Addition & Cyclization: The unsaturated intermediate reacts with elemental sulfur.

Tautomerization: The cyclic intermediate rearranges to form the stable, aromatic 2-aminothiophene. wikipedia.org

Variations of the Gewald reaction have been developed, including four-component processes where a primary or secondary amine is also involved, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene. arkat-usa.org In these cases, the amine first reacts with the cyanoacetate to form an amide, which then undergoes the Knoevenagel condensation and subsequent cyclization with sulfur. arkat-usa.org The use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

Detailed Mechanistic Elucidation of Novel MCRs

Beyond the classic Gewald reaction, this compound and its parent compound, ethyl cyanoacetate, are key reactants in a variety of novel multicomponent reactions (MCRs) for synthesizing complex heterocyclic systems. One such example is the synthesis of 2-amino-3-cyano-4H-chromenes.

This reaction typically involves three components: an aldehyde, malononitrile (B47326) (or ethyl cyanoacetate), and an activated phenol (B47542) (like resorcinol, naphthol, or 4-hydroxycoumarin). nih.gov The reaction proceeds through a tandem sequence:

Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (ethyl cyanoacetate/malononitrile), catalyzed by a base, to form an arylidene intermediate.

Michael Addition: The activated phenol acts as a nucleophile and attacks the β-carbon of the arylidene intermediate in a Michael-type addition.

Intramolecular Cyclization: The phenolic hydroxyl group then attacks the nitrile group, leading to ring closure.

Tautomerization: A final tautomerization yields the stable 4H-chromene ring system.

A novel approach to this synthesis utilizes a tandem oxidation process (TOP), where an alcohol is used as the starting material instead of an aldehyde. nih.gov In this variant, a multifunctional catalyst first oxidizes the alcohol to the corresponding aldehyde in situ. This newly formed aldehyde then immediately enters the three-component condensation cascade described above, all within a single reaction vessel. nih.gov This process offers environmental and economic advantages by starting from readily available alcohols. nih.gov

Catalyst SystemStarting AlcoholActive Methylene CompoundPhenolic CompoundProductYield (%)
(γ-Fe₂O₃-Im-Py)₂WO₄ / TBHPBenzyl (B1604629) alcoholMalononitrileDimedone2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile92
(γ-Fe₂O₃-Im-Py)₂WO₄ / TBHP4-Chlorobenzyl alcoholMalononitrile4-Hydroxycoumarin2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile94
(γ-Fe₂O₃-Im-Py)₂WO₄ / TBHP2-NaphtholMalononitrile2-Naphthol2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile90

Data sourced from a study on tandem oxidation processes. nih.gov

Tandem Reactions and Intramolecular Cyclizations

This compound and its derivatives are versatile precursors for tandem reactions and intramolecular cyclizations, leading to a diverse array of heterocyclic compounds.

One notable example is the cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate. rjsvd.com This substrate, prepared from the alkylation of a pyrimidinyl cyanamide (B42294) with ethyl chloroacetate, undergoes intramolecular cyclization in the presence of sulfuric acid to form a 2-iminooxazolin-5-one derivative. rjsvd.com Furthermore, reaction of the same cyanoester substrate with amines (like morpholine (B109124) or piperidine) or hydrazides triggers a different cyclization pathway, yielding various imidazolin-4-one derivatives. rjsvd.com This demonstrates how the reaction conditions and the choice of nucleophile can direct the cyclization pathway of a single precursor to different heterocyclic cores.

Another instance involves the intramolecular nitrile-anionic cyclization of activated β-oxonitriles. mdpi.com In a multi-step synthesis starting from a lupane-type triterpenoid, an intermediate containing a 1,4-diketone and a cyanoester moiety was prepared. Upon treatment with a strong base like potassium tert-butoxide (t-BuOK) in tert-butanol (B103910) (t-BuOH), this intermediate underwent a regioselective intramolecular cyclization. The enolate formed attacks the nitrile group, leading to the formation of a new five-membered ring fused to the existing polycyclic system, resulting in a complex cyano-enone structure. mdpi.com This highlights the utility of the cyano group as an electrophilic partner in base-catalyzed intramolecular cyclizations for the construction of intricate molecular architectures.

Catalysis in Chemical Transformations Involving Ethyl 2 Amino 2 Cyanoacetate

Organocatalysis and Amino Catalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of modern asymmetric synthesis, offering an alternative to metal-based and enzymatic catalysts. mdpi.com These catalysts are often praised for their low toxicity, operational simplicity, and stability in air and moisture. researchgate.net Amino catalysis, a significant branch of organocatalysis, employs amines to form key intermediates like enamines and iminium ions, facilitating a wide range of stereoselective reactions.

The development of chiral organocatalysts has been crucial for the asymmetric synthesis of amino acids and their derivatives. researchgate.netnih.gov These catalysts create a chiral environment around the reacting molecules, enabling the selective formation of one enantiomer over the other. Various classes of chiral organocatalysts have been successfully applied in asymmetric transformations.

Bifunctional organocatalysts, which contain both a Brønsted acid (like a (thio)urea) and a Brønsted base (like a tertiary amine) within a single chiral scaffold, are highly effective. nih.gov These catalysts activate both the nucleophile and the electrophile simultaneously, facilitating stereoselective bond formation. nih.gov For instance, bifunctional catalysts have been used in the enantioselective synthesis of axially chiral compounds, demonstrating their ability to control complex stereochemistry. nih.gov

Cinchona alkaloids and their derivatives, such as N-benzyl cinchoninium halides, are another prominent class of chiral organocatalysts, often employed as phase-transfer catalysts for the asymmetric synthesis of amino acids. greyhoundchrom.comrhhz.net More recently, catalysts based on the C2-symmetrical chiral binaphthyl moiety have been developed, expanding the toolkit for asymmetric synthesis. nih.govgreyhoundchrom.com Additionally, chiral aldehyde catalysts, particularly those derived from BINOL, can directly catalyze the asymmetric α-functionalization of N-unprotected amino esters by forming chiral enamine intermediates. nih.gov

Chiral Organocatalyst TypeMode of ActivationTypical Asymmetric Reaction
Bifunctional (Thio)urea CatalystsCooperative activation of nucleophile and electrophile via hydrogen bonding. nih.govMichael Addition, Mannich Reaction, Aldol Reaction. rhhz.net
Cinchona Alkaloid DerivativesBrønsted base catalysis or phase-transfer catalysis. greyhoundchrom.comrhhz.netConjugate Addition, Alkylation, Cyanohydrin Synthesis. rhhz.net
Chiral BINOL AldehydesFormation of chiral enamines/imine anions with amino esters. nih.govα-Functionalization, Mannich Reaction, Aldol Reaction. nih.gov
Chiral Quaternary Ammonium (B1175870) SaltsFormation of a chiral ion pair in phase-transfer catalysis. nih.govAsymmetric Alkylation of Glycine Derivatives. nih.gov

The principles of green chemistry encourage the use of methodologies that reduce environmental impact. In catalysis, this often involves the use of recoverable and reusable catalysts. Polymeric organocatalysts and other supported catalytic systems are central to this approach. By immobilizing a catalyst on a solid support, such as a polymer or nanoparticle, its separation from the reaction mixture is simplified, allowing for easy recovery and reuse. rsc.orgmdpi.com

For reactions involving ethyl cyanoacetate (B8463686) and its derivatives, such as the Knoevenagel condensation, various supported catalysts have been developed. For example, magnetic nanoparticles (nano-Fe₃O₄) functionalized with ellagic acid have been used as a recyclable catalyst for the synthesis of ethyl cyanoacetate derivatives. oiccpress.com This system offers high yields and short reaction times under base-free conditions. oiccpress.com

In the context of polymerization, organocatalysts like piperidine (B6355638) are used to catalyze the Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate. chemrxiv.org The resulting products, trisubstituted ethylenes, can then be copolymerized with monomers like vinyl acetate (B1210297) to create novel polymers with specific thermal properties. chemrxiv.org The use of biodegradable polymers as stabilizing agents for metal nanoparticles also represents a green approach to catalyst design, preventing aggregation and allowing for catalyst recycling. rsc.org

Research in organocatalysis continues to produce novel catalytic systems with enhanced reactivity and selectivity. Among these are organosuperbases, such as chiral guanidines and cyclopropenimines, which possess significantly higher basicity than traditional amine catalysts. rhhz.net This strong basicity allows them to deprotonate even weakly acidic pronucleophiles, expanding the scope of organocatalyzed reactions. rhhz.net Chiral guanidine (B92328) catalysts, for instance, have been applied in asymmetric Michael and Mannich reactions. rhhz.net

Biomimetic catalysis, which draws inspiration from natural enzymes, is another rapidly advancing area. N-quaternized pyridoxals have been designed as mimics of pyridoxal-dependent enzymes and have been successfully used in asymmetric Mannich reactions of glycinate (B8599266) derivatives. nih.gov These catalysts often exhibit high activity and stereoselectivity due to a bifunctional activation mode. nih.gov Similarly, the development of artificial metalloenzymes, where a catalytic metal complex is conjugated to a protein or peptide scaffold, offers a promising route to new catalytic nanomaterials with enhanced stability and reusability. nih.gov

Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for constructing complex organic molecules. Metals like gold and copper can activate a wide range of functional groups, enabling transformations that are often difficult to achieve otherwise.

Homogeneous gold catalysis has emerged as a potent method for activating carbon-carbon multiple bonds, particularly alkynes and allenes, under mild conditions. researchgate.netuni-heidelberg.de Gold catalysts, typically in the +1 or +3 oxidation state, act as soft, carbophilic Lewis acids. rsc.org A common strategy in gold catalysis involves the activation of a C-C triple bond to facilitate an intramolecular attack by a nucleophile, leading to the formation of cyclic products. researchgate.net

While direct examples of gold-catalyzed reactions on ethyl 2-amino-2-cyanoacetate are not prominent in the literature, the principles of gold catalysis suggest potential applications. For instance, if this compound were incorporated into a molecule containing an acetylenic group, gold catalysts could be employed to trigger cycloisomerization reactions. Research has shown that γ-acetylenic carboxylic acids can be efficiently cyclized to form 5-exo-alkylidene-butyrolactones using an AuCl catalyst at room temperature. researchgate.net This highlights the potential for gold-catalyzed synthesis of complex heterocyclic structures from appropriately functionalized amino acid derivatives. The development of oxidative gold catalysis, involving Au(I)/Au(III) redox cycles, further broadens the scope of possible transformations, including cross-coupling reactions. uni-heidelberg.dersc.org

Gold CatalystReaction TypeActivation MechanismPotential Application for Derivatives
AuCl, AuCl₃Intramolecular CycloisomerizationLewis acidic activation of alkyne/allene moieties. researchgate.netCyclization of alkyne-functionalized amino-cyanoacetate derivatives.
(Ph₃P)AuCl / AgSbF₆Hydroamination / Hydroalkoxylationπ-Activation of C-C multiple bonds for nucleophilic attack. uni-heidelberg.deSynthesis of nitrogen or oxygen-containing heterocycles.
Ligand-supported Au(I) complexesOxidative Cross-CouplingRedox cycling between Au(I) and Au(III) states. uni-heidelberg.dersc.orgFormation of C-C or C-heteroatom bonds.

Copper catalysts are widely used in organic synthesis due to their low cost, low toxicity, and versatile reactivity. They are effective in promoting a variety of transformations, including C-H activation, cross-coupling, and cyclization reactions.

In reactions involving ethyl cyanoacetate and its derivatives, copper catalysis has proven particularly useful. For example, copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalyzes the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, providing an efficient route to substituted 1-aminoisoquinolines under mild conditions. rsc.org Furthermore, a method for the copper-catalyzed cyanation of heterocycles has been developed using ethyl(ethoxymethylene)cyanoacetate, a related compound, as a non-toxic cyanating agent via C-H bond activation. rsc.org

Nanocatalysts also play a significant role. Copper(II) oxide (CuO) nanoparticles have been employed as highly efficient and recyclable catalysts for the one-pot, three-component synthesis of indole (B1671886) derivatives from an aromatic aldehyde, ethyl cyanoacetate, and a substituted indole. sgu.edu.in This reaction proceeds via a Knoevenagel condensation mechanism. sgu.edu.in

Copper CatalystReactants Including Cyanoacetate DerivativeReaction TypeProduct
CuO NanoparticlesEthyl cyanoacetate, Aromatic aldehyde, Substituted indole. sgu.edu.inKnoevenagel Condensation / Michael AdditionEthyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives. sgu.edu.in
Cu(acac)₂2-Isocyanoacetates, 2-Cyanobenzaldehydes. rsc.orgCyclizationSubstituted 1-aminoisoquinolines. rsc.org
CuIEthyl(ethoxymethylene)cyanoacetate, Heterocycles (e.g., Oxazoles). rsc.orgC-H Cyanation(Hetero)aryl nitriles. rsc.org

Brønsted Acid and Base Catalysis

The reactivity of this compound is significantly influenced by the presence of Brønsted acids and bases, which can catalyze a variety of functionalization reactions by activating the substrate or other reactants.

Lewis acids play a crucial role in activating functional groups and facilitating specific chemical transformations. Diborane, a Lewis acid, is known to preferentially attack positions of high electron density and is used for the reduction of functional groups like esters and nitriles to alcohols and primary amines, respectively. researchgate.net In the context of this compound, this reactivity can be harnessed for selective reductions. researchgate.net

More complex Lewis acid systems have also been developed. For instance, a highly efficient catalytic system composed of a Cu(II)-thiophene-2,5-bis(amino-alcohol) complex has been developed for enantioselective Aldol reactions and one-pot, three-component Domino Knoevenagel-Michael cyclization reactions. nih.gov This catalyst was shown to be effective in the reaction of isatin (B1672199) with ethyl acetoacetate, a compound with a reactive methylene (B1212753) group similar to that in ethyl cyanoacetate, to produce chiral spiro-oxindoles. nih.gov This suggests the potential for similar Lewis acid-catalyzed asymmetric transformations involving this compound.

Organic bases are widely employed as catalysts in reactions involving this compound, primarily to deprotonate the active methylene group, thereby generating a nucleophilic carbanion for condensation and addition reactions.

Triethylamine (TEA) is a common non-nucleophilic base used in various synthetic steps. It has been used to neutralize hydrochloric acid formed during the protection of the amino group of ethyl cyanoacetate with benzyl (B1604629) chloroformate. In other applications, TEA has been used as a catalytic base in refluxing absolute ethanol (B145695) for the synthesis of pyrazolyl triazino[4,3-á]indole derivatives from the reaction of a pyrazolyl azomelatonin derivative with ethyl cyanoacetate. researchgate.net

Morpholine (B109124) has been used as a basic catalyst for the reaction of chalcones with cyanoacetamides in refluxing ethanol to furnish 2-cyanopentamides. researchgate.net

Piperidine is a frequently used catalyst for Knoevenagel condensations. It effectively catalyzes the reaction between aromatic aldehydes, ethyl cyanoacetate, and thiourea (B124793) to produce pyrimidine (B1678525) derivatives. patsnap.com It is also used in refluxing absolute ethanol to catalyze the reaction of active methylene reagents like ethyl cyanoacetate with various substrates to yield chromatographically pure products. researchgate.netresearchgate.net In multi-component reactions, a catalytic amount of piperidine in ethanol can facilitate the synthesis of complex heterocyclic structures, such as 6-amino-2-oxo-1,2-dihydropyridine-3-carbonitriles, from the reaction of cyanoacetanilides, aldehydes, and ethyl cyanoacetate. researchgate.net

Table 2: Applications of Organic Bases in Reactions with this compound This table is interactive. You can sort and filter the data.

Organic Base Reaction Type Reactants Product Class Source(s)
Triethylamine Cyclization Pyrazolyl azomelatonin, Ethyl cyanoacetate Pyrazolyl triazino[4,3-á]indole researchgate.net
Morpholine Condensation Chalcones, Cyanoacetamides 2-Cyanopentamides researchgate.net
Piperidine Knoevenagel Condensation Aromatic aldehydes, Thiourea, Ethyl cyanoacetate Pyrimidine derivatives patsnap.com
Piperidine Multi-component Reaction Cyanoacetanilides, Aldehydes, Ethyl cyanoacetate Dihydropyridine-3-carbonitriles researchgate.net

Inorganic bases are fundamental reagents in transformations involving this compound, offering a cost-effective and powerful means to generate carbanions and promote reactions.

Potassium Carbonate (K2CO3) is a versatile and moderately strong base used in various reactions. It has been employed as a condensing agent in the reaction between phenoxyalkyl bromides and ethyl cyanoacetate to synthesize monosubstituted cyanoacetic esters. cdnsciencepub.com This method is presented as an alternative to using sodium ethoxide. cdnsciencepub.com Potassium carbonate is also effective in one-pot multicomponent reactions for the synthesis of heterocyclic compounds. Its utility extends to Michael additions and Knoevenagel condensations, where it can be used to generate the necessary carbanions from CH-acids like ethyl acetoacetate. researchgate.net

Sodium Ethoxide (NaOEt) is a strong base commonly used to deprotonate the α-carbon of esters, facilitating reactions such as the Claisen condensation and malonic ester synthesis. wikipedia.orgchemicalbook.com In syntheses involving ethyl cyanoacetate, sodium ethoxide is used to prepare intermediates for more complex molecules. For example, it is used with urea (B33335) and ethyl cyanoacetate in a cyclization reaction to produce 4-amino-2,6-dimethoxypyrimidine. google.com It is also used to generate the enolate for alkylation reactions, such as the reaction of ethyl (1-ethylpropylidene)cyanoacetate with methyl iodide. orgsyn.org The reaction between ethyl cyanoacetate and sodium ethoxide can also lead to dimerization. wikipedia.org

Table 3: Applications of Inorganic Bases in Reactions with this compound This table is interactive. You can sort and filter the data.

Inorganic Base Reaction Type Reactants Product Class Source(s)
Potassium Carbonate Condensation Phenoxyalkyl bromides, Ethyl cyanoacetate Monosubstituted cyanoacetic esters cdnsciencepub.com
Potassium Carbonate Multi-component Reaction Aldehydes, Ethyl cyanoacetate Heterocycles patsnap.com
Sodium Ethoxide Cyclization Urea, Ethyl cyanoacetate Dimethoxypyrimidine google.com
Sodium Ethoxide Alkylation Ethyl (1-ethylpropylidene)cyanoacetate, Methyl iodide Alkylated cyanoacetate orgsyn.org

Applications in the Synthesis of Complex Molecular Architectures

Synthesis of Alpha-Amino Acid Derivatives and Peptides

Ethyl 2-amino-2-cyanoacetate serves as a precursor for α-amino acids and their derivatives, which are the fundamental units of peptides and proteins. The molecule's core structure, possessing an amino group and a carboxylate equivalent on the same carbon, is that of an α-amino acid. patsnap.comnih.gov

Derivatives of this compound have been developed as effective coupling reagents in peptide synthesis. For example, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent, is used for racemization-free esterification, amidation, and peptide bond formation. acs.org This reagent works well even with sterically hindered amino acids. acs.org Another derivative, Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), also functions as a recyclable coupling reagent for the synthesis of peptides, amides, and esters, offering a more environmentally friendly and cost-effective method. nih.gov It can also be used for the direct synthesis of β-amino alcohols from N-protected amino acids. researchgate.net

Furthermore, this compound can be converted into 2-amino-2-cyanoacetamide (B1359851) by reacting it with ammonia (B1221849) in methanol. chemicalbook.com This acetamide (B32628) is another useful intermediate in various synthetic pathways.

Stereoselective Synthesis of Alpha-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a significant goal in organic chemistry due to their importance as components of peptides, proteins, and as chiral synthons. While this compound is a logical precursor for α-amino acids, direct methods for its application in stereoselective synthesis are not extensively documented in the reviewed literature.

Established methods for the asymmetric synthesis of α-amino acids, such as the Gabriel synthesis from N-phthalimidomalonic esters or the Strecker synthesis using an aldehyde/ketone, ammonia, and cyanide, provide general frameworks for α-amino acid preparation. youtube.comkhanacademy.org For instance, the Strecker synthesis proceeds through the formation of an α-amino nitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid. youtube.com

The application of this compound would conceptually involve the stereoselective alkylation or modification of the α-carbon. This could potentially be achieved using chiral auxiliaries or phase-transfer catalysts to direct the approach of an electrophile. For example, chiral auxiliaries such as (S)-(-)-1-dimethoxymethyl-2-methoxymethylpyrrolidine (SDMP) have been successfully used to direct the alkylation of other amino acid precursors. capes.gov.br Similarly, the use of chiral sulfinyl imines has proven effective in guiding the nucleophilic addition of phosphites for the synthesis of α-aminophosphonic acids, which are structural analogs of α-amino acids. nih.gov However, specific adaptations of these stereoselective strategies utilizing this compound as the starting substrate require further investigation.

Development of Reagents for Peptide Bond Formation

The core structure of this compound is closely related to that of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a compound that has become a cornerstone in the development of modern peptide coupling reagents. These reagents are critical for forming amide bonds between amino acids while minimizing racemization, a common side reaction that compromises the stereochemical integrity of the resulting peptide.

Oxyma and its derivatives function as superior additives in carbodiimide-mediated coupling reactions and are the basis for standalone uronium/aminium and immonium-type coupling agents. The development of these reagents from the Oxyma scaffold has led to significant improvements in efficiency, reaction time, and suppression of side reactions.

Key Oxyma-Based Coupling Reagents:

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): This reagent is a recyclable coupling agent that facilitates the racemization-free synthesis of peptides, amides, and esters. It is noted for producing byproducts that can be easily recovered and reused, making the process more cost-effective and environmentally friendly. Research has demonstrated its effectiveness in the synthesis of challenging peptide sequences.

(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU): As one of the most powerful and widely used coupling reagents, COMU provides rapid and efficient amide bond formation with very low racemization. Its high reactivity makes it suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY): This reagent is effective not only for peptide coupling but also for promoting the Lossen rearrangement of hydroxamic acids to produce ureas, demonstrating its versatility in organic synthesis. organic-chemistry.org

The table below summarizes the features of these advanced coupling reagents derived from the ethyl cyanoacetate (B8463686) structural family.

Reagent NameAcronymKey FeaturesApplications
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetateo-NosylOXYRecyclable byproducts, suppresses racemization.Peptide, amide, ester, and β-amino alcohol synthesis. researchgate.net
(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUHigh reactivity, fast coupling times, low racemization.Solid-phase and solution-phase peptide synthesis.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate4-NBsOXYEfficient coupling, promotes Lossen rearrangement.Peptide synthesis, urea (B33335) synthesis from hydroxamic acids. organic-chemistry.org

Preparation of Ureas, Carbamates, and Thiocarbamates

The primary amino group of this compound is a key functional handle for the synthesis of ureas, carbamates, and thiocarbamates. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis generally involves the nucleophilic attack of the amine onto a suitable electrophilic carbonyl or thiocarbonyl compound.

The general synthetic schemes are as follows:

Urea Synthesis: Reaction with an isocyanate (R-N=C=O). commonorganicchemistry.com

Carbamate (B1207046) Synthesis: Reaction with a chloroformate (R-O-C(O)-Cl). orgsyn.org

Thiocarbamate (Thiourea) Synthesis: Reaction with an isothiocyanate (R-N=C=S). cbijournal.com

These reactions are typically high-yielding and can be performed under mild conditions. The choice of the 'R' group on the electrophile allows for the introduction of a wide range of substituents, enabling the creation of diverse molecular libraries for screening and development.

The following table provides representative examples of these transformations.

Product TypeReactant for this compoundGeneral Product Structure
UreaPhenyl isocyanateEthyl 2-cyano-2-(3-phenylureido)acetate
CarbamateBenzyl (B1604629) chloroformateEthyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
Thiocarbamate (Thiourea)Allyl isothiocyanateEthyl 2-(3-allylthioureido)-2-cyanoacetate

Theoretical and Computational Chemistry Studies of Ethyl 2 Amino 2 Cyanoacetate

Molecular Structure and Conformational Analysis

Conformational Preferences and Intramolecular Interactions

The three-dimensional structure and stability of Ethyl 2-amino-2-cyanoacetate are governed by the rotation around its single bonds and the potential for intramolecular interactions. The molecule's conformation is primarily determined by the torsional angles involving the ester and amino groups. Computational models are used to identify the most stable conformers by locating energy minima on the potential energy surface.

Intramolecular hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing specific conformations. For instance, studies on similar molecular structures have shown that intramolecular contacts, such as C-H···O, can stabilize the molecular conformation, often forming ring motifs. nih.gov In this compound, it is plausible that hydrogen bonds form between the hydrogen atoms of the amino group (-NH2) and the electronegative oxygen atom of the carbonyl group (C=O) or the nitrogen atom of the cyano group (C≡N). These interactions lock the molecule into preferred, lower-energy shapes, which in turn can influence its reactivity.

Electronic Structure Investigations

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Propertiesresearchgate.netsphinxsai.com

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. researchgate.netyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic nature. researchgate.netyoutube.com

For this compound, theoretical calculations would likely show that the HOMO is primarily localized on the amino (-NH2) group and adjacent atoms, reflecting its electron-donating capability. The LUMO is expected to be distributed over the electron-withdrawing cyano (-CN) and ester (-COOEt) groups, which are the sites susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. numberanalytics.com A large energy gap indicates high stability. researchgate.net Computational studies, typically using Density Functional Theory (DFT), calculate these energy levels to predict reactivity. materialsciencejournal.org For example, a low HOMO-LUMO gap can enhance reactivity by enabling more effective electron transfer. researchgate.net

Interactive Table: Representative FMO Properties from DFT Calculations

Note: The following data are illustrative values based on computational studies of structurally similar molecules and serve to represent the typical output of such analyses.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy Gap (ΔE)5.65Difference between LUMO and HOMO energies; a key indicator of chemical reactivity. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)researchgate.net

Charge distribution analysis provides insight into the electronic landscape of a molecule by assigning partial charges to each atom. Methods like Mulliken population analysis calculate these charges, revealing the electrophilic and nucleophilic centers. In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms of the carbonyl and cyano groups are predicted to be electron-deficient and thus carry partial positive charges. This charge separation highlights the molecule's polar nature and indicates the likely sites for electrostatic interactions with other reagents.

Interactive Table: Illustrative Mulliken Atomic Charges

Note: These values are representative examples derived from computational models of molecules with similar functional groups.

AtomFunctional GroupPredicted Mulliken Charge (a.u.)
O(carbonyl)Ester-0.55
O(ether)Ester-0.48
N(cyano)Nitrile-0.40
N(amino)Amine-0.80
C(carbonyl)Ester+0.75
C(cyano)Nitrile+0.25

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characterizationsphinxsai.com

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). sphinxsai.com

Interactive Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies

Note: This table presents hypothetical but chemically reasonable interactions for this compound, based on NBO analyses of analogous compounds.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N)σ(C-C)5.20Lone Pair -> Antibonding Sigma
LP (O)π(C=O)25.50Lone Pair -> Antibonding Pi
σ(C-H)σ(C-N)1.80Sigma Bond -> Antibonding Sigma
σ(C-C)σ(C-O)2.10Sigma Bond -> Antibonding Sigma

Prediction of Reactivity, Regioselectivity, and Efficiency

Computational chemistry provides powerful tools for predicting the reactivity, regioselectivity, and efficiency of chemical reactions. rsc.org By integrating the findings from FMO, charge distribution, and NBO analyses, a comprehensive reactivity model for this compound can be constructed.

Regioselectivity : When reacting with an electrophile, the attack is predicted to occur at the site with the highest HOMO coefficient, which is the amino group. youtube.com When reacting with a nucleophile, the attack will favor the atomic centers with the largest LUMO coefficients and the most positive partial charges, such as the carbonyl carbon. nih.gov Computational models can calculate the activation energies for different reaction pathways, allowing for the prediction of the major regioisomer. mdpi.com

Efficiency : NBO analysis helps to rationalize the stability of intermediates and transition states. Strong donor-acceptor interactions can stabilize the transition state of a particular reaction pathway, thereby lowering the activation energy and increasing the reaction efficiency.

By simulating reaction mechanisms, computational tools can provide a quantitative basis for understanding and predicting the chemical behavior of this compound, guiding the design of efficient synthetic routes. rsc.org

Molecular Electrostatic Potential Surfaces (MEPS) for Reactive Sites

The Molecular Electrostatic Potential Surface (MEPS) is a valuable computational tool used to predict the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a hypothetical MEPS analysis of this compound, one would expect to observe distinct reactive sites. The nitrogen atom of the amino group (-NH2) and the oxygen atoms of the ester group (-COOEt) would likely exhibit negative potential (typically colored red or orange), indicating their susceptibility to electrophilic attack. These regions are rich in electron density and are therefore potential sites for protonation or interaction with other electrophiles.

Conversely, the hydrogen atoms of the amino group and the carbon atom of the nitrile group (-C≡N) would be expected to show positive potential (typically colored blue), marking them as sites for nucleophilic attack. The acidic nature of the alpha-carbon, situated between the cyano and ester groups, would also be highlighted by the MEPS analysis.

Hypothetical MEPS Data for this compound

Atomic SitePredicted Electrostatic PotentialPredicted Reactivity
Amino Nitrogen (-NH2)Negative (Electron-rich)Electrophilic Attack
Carbonyl Oxygen (C=O)Negative (Electron-rich)Electrophilic Attack
Nitrile Nitrogen (C≡N)Negative (Electron-rich)Electrophilic Attack
Amino Hydrogens (-NH2)Positive (Electron-poor)Nucleophilic Attack
Alpha-Carbon (α-CH)Positive (Electron-poor)Nucleophilic Attack

Thermodynamic Parameter Calculations for Reaction Feasibility

Thermodynamic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), are crucial for determining the feasibility and spontaneity of a chemical reaction. These values can be calculated using computational methods like Density Functional Theory (DFT). mdpi.com

For a reaction involving this compound, the change in these parameters would predict the reaction's direction and equilibrium position. A negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process under the given conditions. The enthalpy change (ΔH) reveals whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

For instance, in a condensation reaction involving this compound, computational calculations could predict the thermodynamic feasibility of forming a new carbon-carbon bond. These calculations would involve optimizing the geometries of the reactants, transition state, and products to determine their respective energies.

Hypothetical Thermodynamic Data for a Reaction of this compound

Thermodynamic ParameterCalculated Value (Hypothetical)Implication for Reaction Feasibility
Enthalpy of Reaction (ΔH)-50 kJ/molExothermic, energetically favorable.
Entropy of Reaction (ΔS)-10 J/mol·KDecrease in disorder.
Gibbs Free Energy (ΔG)-47 kJ/molSpontaneous under standard conditions.

Structure-Reactivity Relationship (SAR) Derivations from Computational Data

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its reactivity. Computational data provides a powerful avenue for deriving these relationships by quantifying various molecular descriptors.

For this compound, computational SAR studies could explore how modifications to its structure affect its reactivity. For example, substituting the ethyl group with other alkyl groups or introducing different substituents on the amino group would alter the molecule's electronic and steric properties.

Computational methods can calculate various descriptors to build an SAR model:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.

Atomic Charges: Calculating the partial charges on each atom can pinpoint the most reactive sites for electrostatic interactions.

By systematically modifying the structure of this compound and calculating these descriptors, a quantitative structure-reactivity relationship (QSRR) model could be developed. This model would be invaluable for predicting the reactivity of novel derivatives and for designing new synthetic pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-2-cyanoacetate?

this compound is synthesized via the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate. A spray-type fine bubble (FB) generator is employed to introduce ammonia gas during the reduction step, yielding the target compound. Subsequent coupling with formamidine under batch conditions produces ethyl 5-amino-1H-imidazole-4-carboxylate, though yields are moderate (42%) due to competing side reactions . Alternative pathways using methyl esters (e.g., methyl 2-cyano acetate) show slightly higher yields (52%) but face similar challenges in downstream amidation .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), and a singlet for the NH₂ group (broad, integrated to 2H in methyl analogs) .
  • ¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 13.8 (CH₃), 46.4 (CH₂), 62.0 (CH), 118.6 (CN), and 167.2 (CO) confirm the ester and nitrile functionalities .
    Solvent choice (DMSO-d₆) ensures optimal resolution for hydrogen bonding interactions with the amino group.

Advanced Research Questions

Q. What mechanistic challenges arise during the amidation of this compound in AICA synthesis?

Amidation using ammonia FB generators or pressure-resistant containers (0.3 MPa, 120°C) fails due to solvent absorption of ammonia, leading to gas-phase separation and incomplete reaction . Even methyl esters, which are more reactive toward ammonolysis, show no progress under identical conditions. Switching to aqueous ammonia in sealed vials (100°C) also yields no reaction, suggesting inherent steric or electronic barriers in the ester-ammonia interaction . This highlights the need for alternative activation strategies, such as enzymatic catalysis or modified leaving groups.

Q. How does ester group selection (ethyl vs. methyl) influence reactivity and downstream yields?

Methyl esters (e.g., methyl 2-cyano-2-(hydroxyimino)acetate) exhibit higher reactivity in ammonolysis due to better leaving-group ability (methoxide vs. ethoxide). However, in practice, both ethyl and methyl esters show similar challenges in amidation steps, with yields plateauing at ~50% . The methyl ester pathway achieves a 52% yield in coupling reactions but fails to improve amidation efficiency, indicating that steric hindrance from the cyano and amino groups may dominate over electronic effects .

Q. How can coupling reactions of this compound be optimized to mitigate low yields?

Coupling with formamidine under batch conditions yields 42% of ethyl 5-amino-1H-imidazole-4-carboxylate. Excess acetic acid was tested to activate the reaction but proved ineffective, likely due to residual ammonia deactivating the catalyst . Mechanistic studies suggest that removing ammonia prior to coupling (e.g., via vacuum distillation) or using alternative coupling agents (e.g., Boc-Oxyma) may improve efficiency. Boc-Oxyma, a related reagent, suppresses racemization and enhances yields in analogous systems, though its applicability here requires validation .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies exist between ethyl and methyl ester pathways (42% vs. 52% yields). These arise from differences in ester reactivity and solvent systems. For example, methyl esters may favor faster kinetics but face similar thermodynamic barriers in later steps. Researchers should prioritize reaction monitoring (e.g., in situ IR or LC-MS) to identify bottlenecks and adjust stoichiometry or solvent polarity accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.